6,7-Dihydroquinolin-8(5H)-one

Cross-coupling catalysis Green chemistry Ligand design

6,7-Dihydroquinolin-8(5H)-one is the irreplaceable starting material for programs requiring a reactive 8-ketone on a partially saturated quinoline scaffold. Unlike 8-hydroxyquinoline or fully aromatic quinolines, its unique 6,7-dihydro-8-keto architecture enables: (1) oxime ligand L3 synthesis for Cu-catalyzed N-arylation in water at 0.1 mol% CuI loading, outperforming 1,10-phenanthroline; (2) condensation to anticancer thiosemicarbazones and tetrahydropyridoazepinones; (3) direct topoisomerase II inhibition. Generic substitution fails where the 8-ketone is the essential synthetic handle.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 56826-69-8
Cat. No. B1314719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroquinolin-8(5H)-one
CAS56826-69-8
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)N=CC=C2
InChIInChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2
InChIKeyJIAKIQWNYAZUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydroquinolin-8(5H)-one (CAS 56826-69-8) Procurement Baseline: Synthetic Utility and Core Physicochemical Profile


6,7-Dihydroquinolin-8(5H)-one (CAS 56826-69-8) is a bicyclic quinoline derivative bearing a ketone at the 8-position, commonly supplied as a light yellow-brown crystalline solid . Its molecular formula is C9H9NO with a molecular weight of 147.17 g/mol . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and catalysis, with reported applications ranging from the construction of tetrahydropyridoazepinones and thiosemicarbazones possessing anticancer activity to the formation of oxime ligands for copper-catalyzed cross-coupling reactions .

Why 6,7-Dihydroquinolin-8(5H)-one Cannot Be Interchanged with Common Quinoline Analogs: Key Differentiators for Informed Procurement


Substituting 6,7-dihydroquinolin-8(5H)-one with alternative quinoline scaffolds such as 8-hydroxyquinoline, fully aromatic quinoline, or 5,6,7,8-tetrahydroquinoline carries significant scientific and procurement risk. Unlike its saturated analogs, this compound possesses a unique partial saturation (5H-6,7-dihydro) combined with an 8-ketone, which enables distinct reactivity at the carbonyl position—condensation with thiosemicarbazide, oxime formation, and α-functionalization—that is not accessible to 8-hydroxyquinoline or fully aromatic quinoline systems . This specific functional group array is essential for generating the oxime ligand (L3) that outperforms standard ligands in copper-catalyzed N-arylation in water [1]. Generic substitution fails precisely where the 8-keto group serves as the critical synthetic handle.

6,7-Dihydroquinolin-8(5H)-one: Quantitative Comparator Evidence for Differentiated Selection


Superior Ligand Performance: 6,7-Dihydroquinolin-8(5H)-one Oxime (L3) vs. Standard Ligands in Cu-Catalyzed N-Arylation

The oxime derivative of 6,7-dihydroquinolin-8(5H)-one (designated L3) enables a highly efficient copper-catalyzed N-arylation of imidazoles with aryl iodides, bromides, and electron-deficient chlorides in water, achieving high yields under remarkably low catalyst loading (0.1–1 mol% CuI and 0.2–2 mol% L3) [1]. In contrast, standard ligands such as 1,10-phenanthroline typically require significantly higher catalyst loadings (>5 mol%) and organic solvents to achieve comparable yields in analogous N-arylation reactions.

Cross-coupling catalysis Green chemistry Ligand design

In Vivo Breast Cancer Efficacy: 6,7-Dihydroquinolin-8(5H)-one Derived PQ1 vs. Cisplatin Monotherapy

Substituted quinoline compounds derived from the 6,7-dihydroquinolin-8(5H)-one scaffold (designated PQ1) have demonstrated potent in vivo efficacy in breast cancer models. In nude mouse xenograft studies, PQ1 alone decreased xenograft breast tumor growth by 71% [1]. When combined with cisplatin, the combination treatment showed an additional 77% reduction in tumor growth after seven treatments administered every two days, compared to cisplatin alone [2].

Breast cancer Gap junction modulation Xenograft models

Topoisomerase II Inhibition: Direct Functional Activity vs. Inactive Quinoline Analogs

6,7-Dihydroquinolin-8(5H)-one acts as an inhibitor of topoisomerase II, an enzyme that catalyzes the formation and resealing of single-stranded DNA breaks . Inhibition leads to accumulation of single-strand breaks and subsequent cell death. In contrast, fully aromatic quinoline and 8-hydroxyquinoline do not exhibit direct topoisomerase II inhibitory activity; their anticancer effects are primarily attributed to metal chelation and other mechanisms.

Topoisomerase II inhibition Anticancer mechanism DNA damage

Solubility Profile: Enhanced Formulation Flexibility vs. Poorly Soluble Quinoline Scaffolds

6,7-Dihydroquinolin-8(5H)-one exhibits favorable solubility in commonly used pharmaceutical solvents, with measured values of 30 mg/mL in DMF, DMSO, and ethanol, and 10 mg/mL in PBS (pH 7.2) . This contrasts with many polycyclic quinoline analogs, which often show solubility below 5 mg/mL in aqueous buffers, necessitating higher DMSO concentrations that can confound cellular assays.

Solubility Formulation In vitro assays

6,7-Dihydroquinolin-8(5H)-one: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Tetrahydropyridoazepinones and Thiosemicarbazones for Anticancer Lead Discovery

The 8-ketone of 6,7-dihydroquinolin-8(5H)-one serves as an electrophilic handle for condensation reactions with thiosemicarbazide and amine nucleophiles, enabling the efficient construction of tetrahydropyridoazepinones and thiosemicarbazones that exhibit preclinical anticancer activity [1]. This synthetic pathway is not accessible from 8-hydroxyquinoline or fully aromatic quinoline precursors, making this compound the essential starting material for programs targeting these chemotypes.

Preparation of High-Efficiency Oxime Ligands for Copper-Catalyzed Cross-Coupling in Water

Conversion of the 8-ketone to the corresponding oxime (L3) yields a ligand that, when paired with CuI, catalyzes N-arylation of imidazoles in water at catalyst loadings as low as 0.1 mol% CuI and 0.2 mol% L3 [1]. This ligand system outperforms standard ligands such as 1,10-phenanthroline, which require >5 mol% loading and organic solvents. Procurement of the parent ketone is therefore justified for laboratories developing green and cost-efficient cross-coupling methodologies.

Development of Gap Junction Modulators for Breast Cancer Therapy

Substituted quinoline derivatives built from the 6,7-dihydroquinolin-8(5H)-one scaffold (PQ1, PQ7) have demonstrated gap junction enhancement and in vivo breast tumor growth inhibition of up to 71% as monotherapy and synergistic activity with cisplatin [1] . This validated scaffold provides a differentiated mechanism from cytotoxic agents, supporting procurement for medicinal chemistry campaigns focused on non-cytotoxic, gap junction-targeted breast cancer therapeutics.

Topoisomerase II Inhibitor Screening and Mechanistic Studies

6,7-Dihydroquinolin-8(5H)-one exhibits direct topoisomerase II inhibitory activity, causing accumulation of single-strand DNA breaks [1]. Unlike metal-chelating quinoline derivatives such as 8-hydroxyquinoline, which act via distinct pathways, this compound provides an orthogonal tool compound for profiling topoisomerase II as a target and for building focused libraries around the 6,7-dihydroquinolin-8(5H)-one pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydroquinolin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.